2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C20H16ClN3O6S. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, a phenoxy group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-chlorophenol with a suitable sulfonyl chloride in the presence of a base to form 4-[(4-chlorophenyl)sulfamoyl]phenol.
Acylation reaction: The phenoxy intermediate is then reacted with 3-nitroaniline in the presence of an acylating agent such as acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-[4-[(4-aminophenyl)sulfamoyl]phenoxy]-N-(3-aminophenyl)acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
- 2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
- 2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide
Uniqueness
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c21-14-4-6-15(7-5-14)23-31(28,29)19-10-8-18(9-11-19)30-13-20(25)22-16-2-1-3-17(12-16)24(26)27/h1-12,23H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDNPLTHIXUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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